![molecular formula C36H32F2N6O5S B2795757 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide CAS No. 393573-75-6](/img/structure/B2795757.png)
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
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Overview
Description
“N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” likely involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the fluorobenzamide group. Typical reaction conditions might include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions would depend on the specific conditions used but might include hydroxylated or reduced derivatives of the original compound.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole, including the compound , exhibit anti-inflammatory activities. Studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been studied for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .
Anticancer Potential
The compound's structural features may also contribute to anticancer properties. Pyrazole derivatives have been researched for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of specific substituents can enhance these effects, making this compound a candidate for further investigation in cancer therapy .
Case Study 1: Anti-inflammatory Activity
A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models. The results indicated that certain compounds exhibited significant reductions in inflammation compared to standard drugs like diclofenac sodium .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of pyrazole derivatives and their antibacterial activity against E. coli and S. aureus. The study found that specific modifications to the pyrazole ring enhanced antimicrobial activity, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of “N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” would depend on its specific biological activity. It might interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole or pyrazole derivatives, such as:
- 1,2,4-Triazole-3-thiol
- 3,5-Dimethylpyrazole
- Benzamide derivatives
Uniqueness
The uniqueness of “N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.
Biological Activity
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates several functional groups:
- Pyrazole : A five-membered ring containing two nitrogen atoms.
- Triazole : A five-membered ring with three nitrogen atoms.
- Benzamide : A functional group derived from benzoic acid and amine.
The molecular formula is C36H36N6O6S with a molecular weight of 680.8 g/mol.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For example, a study evaluated various pyrazole compounds against standard bacterial strains including Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against:
- Staphylococcus aureus (ATCC 6538)
- Escherichia coli (ATCC 27853)
In particular, the compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative strains at different time intervals during testing. The disc diffusion assay indicated that the compound could inhibit bacterial growth effectively within six hours of exposure .
Bacterial Strain | Activity at 6 hours | Activity at 24 hours |
---|---|---|
Staphylococcus aureus | Significant | Moderate |
Escherichia coli | Moderate | Minimal |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby impairing cancer cell growth .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
- Mechanistic Studies :
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32F2N6O5S/c1-47-25-17-11-22(12-18-25)29-19-30(27-8-6-10-31(48-2)34(27)49-3)44(42-29)33(45)21-50-36-41-40-32(43(36)24-15-13-23(37)14-16-24)20-39-35(46)26-7-4-5-9-28(26)38/h4-18,30H,19-21H2,1-3H3,(H,39,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIAHVBXNDKGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)F)CNC(=O)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32F2N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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